Dimethyl 1,4-cyclohexanedicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGAGQAGYITKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026566, DTXSID1029255 | |
| Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline] | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl hexahydroterephthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4948 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
265 °C (mixed isomer) | |
| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents | |
| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C | |
| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
6.91 (Air = 1) | |
| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/ | |
| Record name | Dimethyl hexahydroterephthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4948 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Partially crystalline solid, Clear colorless liquid | |
CAS No. |
94-60-0, 3399-21-1, 3399-22-2 | |
| Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 1,4-cyclohexanedicarboxylate, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 1,4-cyclohexanedicarboxylate, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3399-22-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl trans-1,4-Cyclohexanedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS87MDS0ZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35IVG3419I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
14 °C (cis-isomer), 71 °C (trans-isomer) | |
| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies and Reaction Pathways for Dimethyl 1,4 Cyclohexanedicarboxylate
Catalytic Hydrogenation of Aromatic Precursors to Dimethyl 1,4-Cyclohexanedicarboxylate
The conversion of aromatic compounds to their cycloaliphatic counterparts via catalytic hydrogenation is a cornerstone of chemical manufacturing. In the context of DMCD production, this involves the saturation of the benzene (B151609) ring in Dimethyl Terephthalate (B1205515) (DMT). researchgate.net The process is typically conducted in the liquid phase under hydrogen pressure, utilizing heterogeneous catalysts to facilitate the reaction.
The industrial production of this compound (DMCD) is achieved through the selective hydrogenation of Dimethyl Terephthalate (DMT). rsc.orgrsc.orgresearchgate.net The efficiency of this transformation is paramount and is typically evaluated based on DMT conversion and selectivity towards the desired DMCD product. acs.org Process optimization involves the systematic analysis of operational parameters such as reaction temperature, hydrogen pressure, and reaction time. acs.org For instance, industrial processes using palladium-based catalysts often operate at temperatures between 160°C and 180°C and high hydrogen pressures. rsc.orgnih.gov
A critical aspect of the synthesis is controlling the stereochemistry of the product, as DMCD exists as cis and trans isomers. researchgate.net The ratio of these isomers significantly influences the properties of the resulting polymers, such as poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD). researchgate.netmdpi.com The trans isomer, being more rigid, generally imparts a higher glass transition temperature to the final polymer. researchgate.net During the polymerization process, isomerization can occur, typically favoring the thermodynamically stable cis-trans ratio of approximately 34:66 mol%. researchgate.net However, the initial isomer ratio from the DMT hydrogenation step is crucial. Isomerization of a cis/trans mixture can be achieved post-synthesis using a base like sodium methoxide (B1231860) in methanol (B129727) to yield the highly pure trans isomer. researchgate.net
The table below illustrates the impact of reaction conditions on catalyst performance in DMT hydrogenation.
The quest for more efficient, selective, and economical catalysts for DMT hydrogenation has led to extensive research into various metallic systems. While noble metals like palladium and ruthenium have been the traditional choice, efforts are ongoing to improve their performance and to develop cheaper alternatives based on metals like nickel and copper. rsc.org
Palladium (Pd)-based heterogeneous catalysts are a conventional choice for the industrial hydrogenation of DMT. rsc.orgnih.gov These systems, often supported on materials like activated carbon (Pd/C), demonstrate high activity but typically require demanding reaction conditions, including temperatures of 160-180°C and significant hydrogen pressure. rsc.orgnih.gov Research has shown that a 5% Pd/C catalyst can achieve 99% conversion and 99% selectivity in the hydrogenation of purified terephthalic acid (a related precursor) at 250°C and 12 MPa. nih.gov The high cost and relative scarcity of palladium drive research towards enhancing its performance and developing bimetallic formulations. theshifters.it The creation of bimetallic nanoparticles, such as Pd-Cu alloys, is one strategy to modify the catalyst's surface and potentially improve selectivity and activity under milder conditions. nsf.gov
Ruthenium (Ru)-based catalysts have emerged as highly effective alternatives for the selective hydrogenation of DMT. researchgate.netnih.gov They often exhibit superior performance under milder conditions compared to traditional palladium systems. nih.gov The design of these catalysts focuses on achieving high dispersion of Ru nanoparticles and leveraging strong metal-support interactions to enhance activity and stability. researchgate.netresearchgate.net Supports such as detonation-synthesized nanographite (DNG), activated carbon (AC), carbon nanotubes (CNTs), and various zeolites (e.g., Mordenite (B1173385), MOR) have been successfully employed. researchgate.netacs.orgnih.govresearchgate.net Ru nanoparticles on DNG show superior activity due to the support's unique spherical morphology and abundant defective sites that stabilize small (1-2 nm) Ru particles. researchgate.net
The fabrication of bimetallic catalysts, such as Ru-Re and Ru-Ni, has been shown to further boost catalytic performance. acs.orgnih.gov The addition of a second metal like Rhenium (Re) can enhance the distribution of active metal species and facilitate charge transfer, leading to improved redox ability and catalytic performance. nih.gov Similarly, bimetallic Ru-Ni catalysts supported on CNTs have demonstrated high conversion and selectivity, attributed to the tight immobilization of metal particles on the support. acs.org
The table below summarizes the performance of various Ruthenium-based catalyst systems.
Nickel (Ni)-based catalysts present a cost-effective alternative to precious metal catalysts for DMT hydrogenation. rsc.orgnih.gov Raney® Nickel, a fine-grained, porous nickel alloy, is a well-established catalyst for the hydrogenation of various functional groups, including aromatic rings. wikipedia.orgacs.orgworktribe.com The catalytic performance of nickel systems is strongly correlated with the quantity of metallic Ni(0) species, which can be increased by optimizing the catalyst reduction temperature. rsc.org
A key strategy to improve the efficacy of nickel catalysts is through modification with promoters. rsc.org Research has demonstrated that doping a Ni/SiO₂ catalyst with a small amount of potassium fluoride (B91410) (KF) can dramatically improve both conversion and selectivity. rsc.orgnih.gov This enhancement is attributed to an increase in the amount of active Ni(0) species and a reduction in moderate acidic sites, which favors the desired hydrogenation of the phenyl ring over the undesired hydrogenolysis of the ester groups. rsc.orgrsc.org This modification has led to DMCD selectivity of up to 97%, the highest reported for Ni catalysts. rsc.org Bimetallic nickel catalysts, such as Ni₃Mo₃N, are also being developed for hydrogenation reactions, showcasing the potential of multi-metallic systems. rsc.org
The following table highlights the significant impact of KF modification on Ni/SiO₂ catalyst performance.
Copper (Cu)-based catalysts are gaining attention as a sustainable and low-cost option for hydrogenation processes. rsc.orgmdpi.comrsc.org A notable approach involves catalytic transfer hydrogenation (CTH), which can circumvent the need for high-pressure molecular hydrogen by using a hydrogen donor molecule, such as methanol. chemrxiv.org For example, a Cu/ZnZrOx catalyst has been shown to effectively use methanol for both the initial depolymerization of polyethylene (B3416737) terephthalate (PET) to DMT and the subsequent CTH of DMT. chemrxiv.org
The performance of copper catalysts is heavily influenced by synergistic effects between the copper species and the support material. researchgate.netresearchgate.net The presence of both metallic copper (Cu⁰) and ionic copper (Cu⁺) species on the catalyst surface is often crucial for activity. rsc.orgnih.gov Cu⁺ sites are thought to initiate the reaction by activating ester or carbonyl groups, while Cu⁰ sites interact with the hydrogen source. rsc.orgnih.gov Supports like silica (B1680970) (SiO₂) and various metal oxides can create a strong metal-support interaction, leading to highly dispersed and stable copper species. researchgate.netresearchgate.net The development of bimetallic catalysts containing copper, such as Ru-Cu and Pd-Cu, is also an active area of research, aiming to harness the unique properties of each metal for enhanced catalytic stability and selectivity. nsf.govmdpi.comchemrxiv.org
Investigation of Novel Catalytic Systems for Enhanced Selectivity and Yield
Bimetallic and Trimetallic Catalysts: Synergistic Effects and Mechanisms
The performance of catalysts in the hydrogenation of Dimethyl Terephthalate (DMT) to DMCD is critical. While monometallic catalysts, particularly those based on ruthenium and palladium, are effective, the use of bimetallic and trimetallic systems has demonstrated superior activity and selectivity due to synergistic interactions between the metals. researchgate.netnih.govrsc.org
Bimetallic catalysts, such as Ruthenium-Rhenium (Ru-Re) and Ruthenium-Nickel (Ru-Ni), exhibit enhanced performance compared to their single-metal counterparts. researchgate.netacs.org In Ru-Re/AC (activated carbon) catalysts, the addition of a small amount of Rhenium to Ruthenium significantly boosts catalytic activity. researchgate.netnih.gov This is attributed to enhanced distribution of active metal species and facilitated charge transfer between the two metals. nih.gov This synergy modifies the catalyst's redox abilities, leading to higher conversion rates under milder conditions. researchgate.netnih.gov For instance, a Ru1.25Re0.13/AC catalyst achieved an 82% DMT conversion with 96% selectivity to DMCD at a relatively low temperature of 70°C and 3 MPa of hydrogen pressure. nih.gov
Similarly, NiRu bimetallic catalysts have shown high efficacy. A Ru/Ni/Ni(Al)Ox catalyst, derived from a layered double hydroxide (B78521) precursor, demonstrated a 99.3% conversion of DMT with 93.2% selectivity for DMCD. epa.govresearchgate.net The synergistic effect here is proposed to enhance both the activation of hydrogen and the adsorption of the DMT substrate. epa.govresearchgate.net The presence of Ruthenium facilitates the reduction of Nickel ions, leading to smaller, more active Nickel particles. epa.gov The combination of metals in bimetallic and trimetallic nanoparticles can lead to unique electronic and geometric structures that are more effective than the individual components. rsc.orgmdpi.com
Trimetallic systems, such as PtRuNi nanoparticles supported on carbon, have also been synthesized and show promise, capitalizing on the nano-synergy effect between the different metals to improve catalytic performance. researchgate.net These advanced materials highlight a clear trend towards multi-metal systems to overcome the limitations of traditional catalysts in industrial applications.
Reaction Parameter Influence: Temperature, Pressure, and Solvent Effects on this compound Synthesis
The synthesis of this compound (DMCD) via the hydrogenation of Dimethyl Terephthalate (DMT) is highly sensitive to reaction parameters. Optimizing temperature, pressure, and solvent is crucial for maximizing yield and selectivity while ensuring process safety and economic viability.
Temperature: Reaction temperature significantly impacts the rate and selectivity of the hydrogenation process. Generally, higher temperatures increase the reaction rate. researchgate.net However, excessively high temperatures can lead to undesirable side reactions, such as hydrocracking, which reduces the selectivity towards DMCD. researchgate.net Industrial processes have historically operated at high temperatures, between 160-180°C. researchgate.netrsc.org However, modern catalysts are being developed to operate efficiently at lower temperatures. For example, ruthenium-based catalysts can function in a range of 100 to 180°C. google.com One study using a Ru1.25Re0.13/AC catalyst demonstrated high selectivity at a mild temperature of 70°C. nih.gov The choice of temperature is often a trade-off between achieving a high conversion rate and maintaining high selectivity. researchgate.net
Pressure: Hydrogen pressure is another critical variable. High pressures are traditionally employed in industrial settings, often ranging from 30 to 48 MPa (approximately 300-480 bar). researchgate.net These severe conditions necessitate robust and expensive equipment. researchgate.net Research efforts have focused on developing catalysts that perform under lower pressures. Ruthenium-based catalysts, for instance, have shown effectiveness at pressures as low as 10 to 175 bar. google.com A specific patent describes a continuous process using a Ru/Al2O3 catalyst operating at a significantly lower pressure of 20 to 30 kg/cm ² (approximately 20-30 bar), which successfully increases the selectivity for DMCD. google.com In one example, increasing the pressure to 20 kg/cm ² at 180°C resulted in 100% DMT conversion and 97.3% DMCD selectivity. google.com
Solvent: The solvent plays a multifaceted role, serving to dissolve the DMT reactant and influencing the reaction pathway. researchgate.netnih.gov Common solvents for this process include various acetates like ethyl acetate, methyl acetate, and butyl acetate. google.com The choice of solvent can affect reaction rates and selectivities. researchgate.net Furthermore, the dissolution of DMT is an endothermic process, meaning that solubility increases with temperature, which must be considered when designing the reaction system. researchgate.net The move towards greener chemistry also puts a focus on selecting environmentally benign solvents. researchgate.net
The interplay of these parameters is complex, and optimization is key to efficient DMCD synthesis. The table below summarizes findings from various studies, illustrating the impact of different reaction conditions.
Interactive Data Table: Influence of Reaction Parameters on DMCD Synthesis
| Catalyst | Temperature (°C) | Pressure | Solvent | DMT Conversion (%) | DMCD Selectivity (%) | Source |
|---|---|---|---|---|---|---|
| Ru-Ni/CNT | Optimized | Optimized | Not Specified | 80 | 95 | acs.org |
| Ru/Al₂O₃ | 140 | 10 kg/cm² | Ethyl Acetate | 94.8 | 100 | google.com |
| Ru/Al₂O₃ | 180 | 20 kg/cm² | Ethyl Acetate | 100 | 97.3 | google.com |
| Ru₁․₂₅Re₀․₁₃/AC | 70 | 3 MPa | Not Specified | 82 | 96 | nih.gov |
| Ru/Ni/Ni(Al)Oₓ | Not Specified | Not Specified | Not Specified | 99.3 | 93.2 | epa.govresearchgate.net |
| KF-Ni/SiO₂ | 100 | 5 MPa | Isopropanol | 95 | 96 | rsc.org |
Continuous Flow Hydrogenation Processes for Industrial Scalability
For the industrial-scale production of this compound (DMCD), continuous flow hydrogenation processes offer significant advantages over traditional batch methods. researchgate.net These systems provide better control over reaction parameters, enhance safety, and improve efficiency, making them ideal for large-scale manufacturing. researchgate.netasymchem.com
A common setup for continuous hydrogenation is the use of a fixed-bed reactor. google.com In this configuration, a solid catalyst, such as Ru/Al₂O₃, is packed into a column, and the reactant solution (DMT dissolved in a solvent) and hydrogen gas are continuously fed through it. google.com This approach allows for consistent product quality and simplified operation. A patented method describes the continuous hydrogenation of DMT in a fixed-bed reactor where a liquid hourly space velocity (LHSV) of 2 to 8 h⁻¹ is maintained, ensuring a steady and efficient conversion. google.com
The benefits of continuous flow are numerous. They operate with a much smaller inventory of hazardous materials at any given time, which inherently improves safety, a major concern when working with highly flammable hydrogen gas. researchgate.netfrontiersin.org The superior heat and mass transfer characteristics of flow reactors, such as packed-bed or trickle-bed reactors, prevent the formation of hot spots and ensure uniform reaction conditions, leading to higher selectivity and catalyst longevity. researchgate.net
Moreover, continuous processes are more amenable to automation and integration into a multi-step synthesis. For example, the DMCD produced in a first reactor can be directly fed into a second reactor for the subsequent hydrogenation step to produce 1,4-cyclohexanedimethanol (B133615) (CHDM). google.com This "end-to-end" approach streamlines the entire production chain, reduces manual handling, and minimizes waste. asymchem.com The development of robust, immobilized catalysts is crucial for the success of these continuous systems, preventing catalyst leaching and ensuring long-term operational stability. researchgate.net As industry moves towards more sustainable and efficient manufacturing, the adoption of continuous flow technology for DMCD production is a critical step forward. frontiersin.org
Alternative Synthetic Routes to this compound
While the direct hydrogenation of Dimethyl Terephthalate (DMT) is the dominant industrial route, research into alternative pathways using different starting materials is ongoing. These efforts are often driven by the desire to utilize renewable feedstocks and avoid petroleum-derived chemicals like p-xylene.
Ester Condensation and Subsequent Hydrogenation-Dehydration Strategies
A novel synthetic strategy for preparing dialkyl 1,4-cyclohexanedicarboxylates involves starting from dialkyl succinates, which can potentially be derived from biomass. google.com This method circumvents the use of terephthalic acid or its esters. The process unfolds in two main stages:
Ester Condensation: A dialkyl succinate (B1194679) is subjected to an ester condensation reaction to form a dialkyl 1,4-cyclohexanedione-2,5-dicarboxylate. google.com
Hydrogenation-Dehydration: The resulting dione (B5365651) intermediate is then converted to the final dialkyl 1,4-cyclohexanedicarboxylate through a hydrogenation and dehydration step. google.com
This route is significant as it provides a new pathway to an important chemical intermediate using potentially non-toxic and renewable starting materials, avoiding the hazardous chemicals associated with the traditional process. google.com
Another innovative approach starts from even simpler, biomass-derivable molecules like formaldehyde, crotonaldehyde, and acrylates. This strategy involves a cascade of reactions:
A proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and an acrylate (B77674) creates a substituted cyclohexene (B86901) intermediate (ethyl 4-formylcyclohex-3-enecarboxylate).
This intermediate can then be converted to valuable cyclohexane (B81311) derivatives. While the direct synthesis of DMCD is not the primary focus of this specific study, the formation of the core cyclohexane ring from acyclic, renewable precursors demonstrates a powerful strategy. Subsequent functional group manipulations could potentially lead to DMCD. These alternative routes highlight the creativity in chemical synthesis aimed at developing more sustainable industrial processes. researchgate.netresearchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound (DMCD) aims to reduce the environmental impact of its production. researchgate.net This involves a focus on aspects like atom economy, the use of safer chemicals, and the reduction of waste, with a particular emphasis on the reaction medium. researchgate.netrsc.org
Environmentally Benign Solvents and Reaction Media
Solvents constitute a significant portion of the material used in chemical manufacturing and are a major source of waste and pollution. nih.govacs.org The synthesis of DMCD traditionally uses organic solvents like ethyl acetate. google.com While effective, the search for "greener" alternatives is a key area of research. researchgate.net
Environmentally benign solvents are chosen based on factors like low toxicity, reduced flammability, high biodegradability, and derivation from renewable sources. researchgate.net Potential replacements for conventional volatile organic compounds (VOCs) include:
Water: As the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. rsc.org Its use can be challenging due to the poor solubility of organic reactants like DMT. researchgate.net However, research has shown that modifying catalysts and reaction conditions can enable efficient hydrogenation in water. For instance, a Ru catalyst on an Al-modified SBA-15 support achieved complete conversion of DMT in water, demonstrating its feasibility as a functional solvent. researchgate.net
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising alternative medium for hydrogenation. researchgate.netrsc.org It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization, simplifying product purification and eliminating solvent waste.
Solvent-Free (Neat) Conditions: The ideal green reaction avoids solvents altogether. nih.gov Performing reactions "neat" minimizes waste and simplifies the process. While this may not always be feasible for the hydrogenation of a solid like DMT, it remains a key goal in green process design. researchgate.net
High Atom Economy and Waste Minimization Approaches
In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly high atom economy and waste minimization, are paramount. The synthesis of this compound (DMCD) has seen significant advancements in methodologies that adhere to these principles. The primary industrial route, the catalytic hydrogenation of Dimethyl terephthalate (DMT), is an inherently atom-economical process, as it involves the addition of hydrogen to the aromatic ring, incorporating all reactant atoms into the final product. jocpr.comnih.gov This approach avoids the formation of stoichiometric by-products, a common source of waste in less efficient chemical transformations. nih.gov
The focus of modern research has been on optimizing this hydrogenation process to further enhance its efficiency and minimize waste generation. Key strategies involve the development of highly active and selective catalysts, the optimization of reaction conditions to reduce energy consumption and by-product formation, and the implementation of processes that allow for catalyst recycling and continuous production.
The core of waste minimization in DMCD synthesis lies in achieving high selectivity. The development of sophisticated catalysts is crucial for directing the reaction exclusively toward the desired product, avoiding the hydrogenolysis of the ester groups or incomplete hydrogenation, which would result in a mixture of products and necessitate complex, energy-intensive purification steps.
Catalytic Hydrogenation of Dimethyl Terephthalate: A Green Route
The catalytic hydrogenation of DMT is the most prominent example of a high-efficiency route to DMCD. bohrium.comresearchgate.net The reaction involves the addition of six hydrogen atoms to the benzene ring of DMT. The theoretical atom economy of this reaction is 100%, as all atoms from the DMT and hydrogen molecules are incorporated into the DMCD product.
Advancements in this area have centered on the catalyst systems used to facilitate the reaction under increasingly mild and efficient conditions. Ruthenium-based catalysts, in particular, have demonstrated exceptional performance.
Research Findings on Ruthenium-Based Catalysts
Studies have explored various supports and modifications for Ruthenium (Ru) catalysts to maximize the conversion of DMT and the selectivity towards DMCD.
A highly dispersed Ruthenium on carbon (Ru/C) catalyst has been shown to be effective for the low-pressure hydrogenation of DMT. researchgate.net Research demonstrated that under optimized conditions, a 99.0% conversion of DMT could be achieved with a 96.5% selectivity to DMCD. researchgate.net A significant aspect of this system's sustainability is its durability; the catalyst maintained high conversion and selectivity rates even after being reused for 17 cycles, which drastically reduces catalyst waste. researchgate.net
Zeolite-supported Ruthenium catalysts, specifically Ru on mordenite (MOR), have also been investigated. bohrium.com These catalysts benefit from the high surface area and specific pore structure of the zeolite support, which can enhance the efficiency of reactant adsorption. bohrium.com Optimized conditions yielded a 100% DMT conversion and a 95.09% selectivity for DMCD. bohrium.com The catalyst also showed good reusability over five cycles without a significant drop in performance. bohrium.com
The use of a Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst in a continuous fixed-bed reactor represents a significant process intensification. google.com This method achieved near-quantitative conversion (99.9%) and selectivity (99.9%) at relatively low pressures (20 to 30 kg/cm ²), showcasing an efficient and waste-minimizing continuous production pathway. google.com
Interactive Data Table: Performance of Ruthenium-Based Catalysts
| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Solvent/Medium | DMT Conversion (%) | DMCD Selectivity (%) | Source(s) |
| Ru/C | Carbon | 110 | 3.0 | Tetrahydrofuran | 99.0 | 96.5 | researchgate.net |
| Ru/MOR | Mordenite Zeolite | 140 | 6.0 | Ethyl Acetate | 100 | 95.09 | bohrium.com |
| Ru/Al₂O₃ | Alumina | 120-160 | ~2.0-3.0 | Not specified | 99.9 | 99.9 | google.com |
Bimetallic Catalysts for Enhanced Performance
To further improve catalytic activity and potentially reduce the reliance on expensive noble metals like Ruthenium, bimetallic catalysts have been developed. The addition of a second metal can enhance catalyst dispersion, modify electronic properties, and improve stability, leading to higher efficiency under milder conditions.
Bimetallic Ruthenium-Rhenium (Ru-Re) catalysts supported on activated carbon (AC) have been synthesized for the selective hydrogenation of DMT. nih.gov The addition of a small amount of Re was found to significantly enhance the distribution of the active metal species. nih.gov This synergistic interaction allowed for high conversion and selectivity at remarkably mild conditions, with one study reporting 82% DMT conversion and 96% DMCD selectivity at just 70°C and 3 MPa. nih.gov
Similarly, bimetallic Ruthenium-Nickel (Ru-Ni) catalysts supported on carbon nanotubes (CNT) have been utilized. acs.org These catalysts achieved a DMT conversion of 80% with a high DMCD selectivity of 95%, demonstrating the potential for creating more cost-effective and efficient catalytic systems. acs.org
Interactive Data Table: Performance of Bimetallic Catalysts
| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | DMT Conversion (%) | DMCD Selectivity (%) | Source(s) |
| Ru-Re/AC | Activated Carbon | 70 | 3.0 | 82 | 96 | nih.gov |
| Ru-Ni/CNT | Carbon Nanotubes | Not Specified | Not Specified | 80 | 95 | acs.org |
By focusing on catalyst design, optimizing reaction parameters for lower energy input, and employing reusable systems, these advanced methodologies significantly reduce the environmental footprint of this compound production, aligning the process with the core tenets of green and sustainable chemistry.
Chemical Transformations and Reaction Mechanisms of Dimethyl 1,4 Cyclohexanedicarboxylate
Mechanistic Investigations of Ester Cleavage and Formation Reactions
The fundamental reactions involving Dimethyl 1,4-cyclohexanedicarboxylate are the cleavage (hydrolysis) and formation (esterification) of its ester groups. These transformations are typically catalyzed by acids or bases.
Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack.
Protonation: The carbonyl oxygen is protonated by an acid (H-A), increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A nucleophile, such as a water molecule (for hydrolysis) or an alcohol (for transesterification), attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking nucleophile to one of the methoxy (B1213986) groups.
Elimination: The protonated methoxy group leaves as methanol (B129727), a neutral molecule and good leaving group, while the carbonyl double bond is reformed.
Deprotonation: The catalyst (H-A) is regenerated by the removal of a proton from the newly formed carbonyl group.
Base-Catalyzed (Saponification) Mechanism: Base-catalyzed ester hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt.
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This step is typically the rate-determining step.
Elimination: The methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group, and the carboxylic acid is formed.
Deprotonation: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This step drives the reaction to completion, forming a carboxylate salt and methanol.
These mechanisms are fundamental to the synthesis of polyesters from DMCD, where the ester linkages are reformed with diols in a process known as transesterification.
Transesterification Reactions of this compound with Polyols and Glycols
Transesterification is a key reaction for DMCD, forming the basis for the production of commercially important polyesters like Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD). researchgate.net This process involves reacting DMCD with a diol, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), typically at high temperatures and in the presence of a catalyst. researchgate.net
The reaction proceeds by substituting the methyl groups of the ester with the longer chains of the diol, releasing methanol as a byproduct. The general reaction is as follows:
n DMCD + n CHDM → (PCCD)n + 2n CH₃OH
Various catalytic systems have been developed to facilitate this transformation, often involving metal oxides and mixed metal oxides. researchgate.net While catalyst-free thermal transesterification is possible, it requires high temperatures (150-260 °C). researchgate.net The choice of catalyst and reaction conditions is critical for controlling the rate of polymerization and the final properties of the polymer. For instance, the synthesis of polyesters from DMCD and CHDM is a well-established method for producing materials with high glass transition temperatures and good thermal stability. researchgate.net
Stereochemical Control and Isomerization Pathways
The 1,4-disubstituted cyclohexane (B81311) ring in DMCD can exist as two geometric isomers: cis and trans. The ratio of these isomers is a critical factor that influences the physical properties of polymers derived from it.
The interconversion between cis and trans isomers of 1,4-cyclohexanedicarboxylate derivatives can occur, particularly under conditions that facilitate ring-opening or enolization. The trans isomer is generally the thermodynamically more stable form due to the equatorial positioning of the bulky ester groups, which minimizes steric strain.
One proposed mechanism for isomerization involves the formation of a ketone intermediate through a dynamic process. nih.gov For related cyclohexane derivatives, this has been shown to occur via selective deamination catalyzed by a transaminase, leading to equilibration towards the more stable trans isomer. nih.gov A similar pathway could be envisioned for DMCD under certain catalytic conditions, where a temporary change in hybridization at one of the substituted carbons allows for the reconfiguration of the stereochemistry.
Kinetic studies on the isomerization of other cyclic compounds have shown that the process often follows first-order kinetics with respect to the starting isomer and the catalyst. nih.gov The rate of isomerization is highly dependent on factors such as the solvent, temperature, and the nature of the catalyst. semanticscholar.org
The cis:trans isomer ratio of DMCD and its derivatives can be altered by catalysts and reaction conditions. Acid catalysis, in particular, has been noted to promote isomerization. During the synthesis of PCCD polymers from 1,4-cyclohexanedicarboxylic acid (CHDA), the trans content can decrease significantly because the isomerization process is catalyzed by acids. researchgate.net
This suggests that during acid-catalyzed transesterification of DMCD, a parallel isomerization reaction can occur, potentially altering the initial isomer ratio of the monomer. The final stereochemistry of the resulting polymer is therefore a function of both the starting material's isomer ratio and the reaction conditions employed during polymerization. For example, a dynamic isomerization process using a single transaminase enzyme has been used to convert cis/trans mixtures of 4-substituted cyclohexane-1-amines almost completely to the thermodynamically favored trans diastereomer. nih.gov This highlights the potential of catalytic systems to control the stereochemical outcome.
Kinetic Studies of this compound Hydrogenation to Cyclohexanedimethanol
The catalytic hydrogenation of DMCD to 1,4-cyclohexanedimethanol (CHDM) is a crucial industrial process, as CHDM is a valuable monomer for high-performance polyesters. Kinetic studies provide insight into the reaction mechanism and help optimize process conditions for high yield and selectivity.
The hydrogenation proceeds in two sequential steps:
DMCD → Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (MHMCC)
MHMCC → CHDM
A kinetic study using a copper-manganese-aluminum (CuMnAl) catalyst in the gas phase established that the reaction follows a two-site Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. researchgate.net This model assumes the dissociative adsorption of the ester molecules onto the catalyst surface, with the surface reaction being the rate-determining step. researchgate.net
The study revealed high activation energies for both steps, indicating that the reactions are very sensitive to temperature. researchgate.net The reliability of the model was confirmed by high coefficients of determination (R²) between the experimental data and the model's predictions. researchgate.net Other catalysts, such as rhenium decorated on activated carbon (Re/AC), have also been investigated, showing that metal dispersion and the chemical environment are essential for catalytic performance. researchgate.net
Below is a table summarizing the kinetic parameters found for the hydrogenation over a CuMnAl catalyst.
Interactive Table: Kinetic Parameters for DMCD Hydrogenation
| Parameter | Reaction 1 (DMCD → MHMCC) | Reaction 2 (MHMCC → CHDM) | Source |
|---|---|---|---|
| Activation Energy (Ea) | 138.4 kJ/mol | 121.4 kJ/mol | researchgate.net |
| Reaction Model | Two-site LHHW | Two-site LHHW | researchgate.net |
| Rate-Determining Step | Surface Reaction | Surface Reaction | researchgate.net |
| Coefficient of Determination (R²) | 0.989 (for DMCD conversion) | 0.983 (for CHDM selectivity) | researchgate.net |
This table presents kinetic data from the gas-phase hydrogenation of this compound over a CuMnAl catalyst.
Applications of Dimethyl 1,4 Cyclohexanedicarboxylate in Advanced Materials Science
Dimethyl 1,4-Cyclohexanedicarboxylate as a Monomer in Polymer Synthesis
DMCD, or its corresponding diacid, 1,4-cyclohexanedicarboxylic acid (CHDA), is a versatile monomer used in polycondensation reactions to produce various resins. The incorporation of the cyclohexane (B81311) ring into the polymer backbone, in place of linear aliphatic or aromatic structures, results in materials with a desirable balance of flexibility, toughness, and thermal resistance.
This compound is a key starting material for synthesizing cycloaliphatic polyester (B1180765) resins, typically through a melt polycondensation process. In this process, DMCD undergoes transesterification with a diol, such as 1,4-butanediol (B3395766) or 1,4-cyclohexanedimethanol (B133615) (CHDM), in the presence of a catalyst like titanium isopropoxide. swaminathansivaram.in The reaction initially forms oligomers and releases methanol (B129727) as a byproduct. Subsequently, under high temperature and vacuum, these oligomers react to build high molecular weight polymer chains. researchgate.net
Polyesters based on 1,4-cyclohexanedicarboxylate moieties exhibit properties that are intermediate between linear aliphatic and aromatic polyesters. mdpi.com The energy absorbed during the interconversion of the cyclohexane ring's chair and boat conformations contributes to their unique flexibility and impact resistance. mdpi.com Compared to their aromatic counterparts like polyethylene (B3416737) terephthalate (B1205515) (PET), these cycloaliphatic polyesters show improved photo-oxidative stability and processability due to a lower melt viscosity. mdpi.com
Research has focused on synthesizing various poly(alkylene 1,4-cyclohexanedicarboxylate)s to tune properties for specific applications. For instance, combining trans-1,4-cyclohexane dicarboxylic acid with diols of varying methylene (B1212753) group lengths (n=3 to 6) allows for fine-tuning of flexibility, with the glass transition temperature (Tg) decreasing as the linear segment length increases. unibo.it
Table 1: Properties of Polyesters Derived from 1,4-Cyclohexanedicarboxylate Monomers
| Polymer Name | Comonomers | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Key Characteristics |
| Poly(butylene-1,4-cyclohexane dicarboxylate) (PBCD) | This compound, 1,4-Butanediol | ~14°C | ~150°C | Semi-crystalline polymer with good thermal properties. swaminathansivaram.in |
| Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) | 1,4-Cyclohexanedicarboxylic Acid, 1,4-Cyclohexanedimethanol | ~75°C | ~220°C | Amorphous polymer with high thermal resistance. swaminathansivaram.inmdpi.com |
| Poly(propylene trans-1,4-cyclohexanedicarboxylate) | trans-1,4-Cyclohexanedicarboxylic Acid, 1,3-Propanediol | 33°C | 185°C | Easier to quench to a fully amorphous state. unibo.it |
| Poly(pentylene trans-1,4-cyclohexanedicarboxylate) | trans-1,4-Cyclohexanedicarboxylic Acid, 1,5-Pentanediol | 3°C | 114°C | Increased flexibility due to longer methylene chain. unibo.it |
While most prominently used in polyesters, derivatives of this compound are also employed in the formulation of other polymers like polyamides. The diacid form, 1,4-cyclohexanedicarboxylic acid (CHDA), which can be produced by the hydrolysis of DMCD, is reacted with diamines to form polyamides. The properties of these polyamides are influenced by the cis/trans isomer ratio of the CHDA monomer. nih.gov The inclusion of the cycloaliphatic ring structure is intended to improve the thermal stability and mechanical properties of the resulting polyamide.
In the context of alkyd resins, which are polyesters modified with fatty acids, the incorporation of CHDA can enhance performance. Using cycloaliphatic diacids like CHDA in place of traditional aromatic acids (e.g., phthalic anhydride) can improve weatherability and yellowing resistance, making them suitable for high-performance coatings. researchgate.net
A significant application of DMCD derivatives is in the synthesis of polyester polyols for high-performance polyurethane coatings. paint.org In this application, 1,4-cyclohexanedicarboxylic acid (CHDA) is reacted with various diols—such as 1,4-cyclohexanedimethanol (CHDM), neopentyl glycol (NPG), or 1,6-hexanediol (B165255) (HD)—to create low molecular weight, hydroxyl-functionalized polyester polyols. researchgate.netpaint.org
These cycloaliphatic polyester polyols are then crosslinked with a polyisocyanate, such as hexamethylene diisocyanate (HDI) isocyanurate, to form the final polyurethane coating. researchgate.netpaint.org The choice of diol used in the polyester polyol synthesis has a significant impact on the final properties of the polyurethane film. The rigid cyclohexyl structure from CHDA and CHDM provides the polyurethane with high rigidity, hardness, and tensile modulus. researchgate.netpaint.org In contrast, using a linear, flexible diol like 1,6-hexanediol results in more flexible coatings but with lower hardness. researchgate.netpaint.org These coatings are often formulated as high-solids systems to reduce the emission of volatile organic compounds (VOCs). paint.org
Table 2: Influence of Diol Structure on Properties of Polyurethane Coatings from CHDA-Based Polyester Polyols
| Diol Used in Polyester Polyol | Crosslinker | Tensile Modulus | Hardness (König) | Key Finding |
| 1,4-Cyclohexanedimethanol (CHDM) | HDI Isocyanurate | High | High | The rigid cyclohexyl structure of CHDM results in a rigid polyurethane with high hardness and fracture toughness. researchgate.netpaint.org |
| Neopentyl Glycol (NPG) | HDI Isocyanurate | High | High | Similar to CHDM, the structure of NPG contributes to a hard and rigid coating. researchgate.netpaint.org |
| 1,6-Hexanediol (HD) | HDI Isocyanurate | Low | Low | The linear, flexible structure of HD provides high flexibility but sacrifices hardness and tensile modulus. researchgate.netpaint.org |
| 2-Butyl-2-ethyl-1,3-propanediol (BEPD) | HDI Isocyanurate | Intermediate | Intermediate | Offers a balance of properties between the rigid and flexible diols. researchgate.netpaint.org |
Intermediate for Value-Added Chemical Derivatives
Beyond its direct use as a monomer, this compound is a critical intermediate in the production of other valuable chemicals that are, in turn, used to manufacture advanced materials.
C6H10(CO2CH3)2 + 4 H2 → C6H10(CH2OH)2 + 2 CH3OH wikipedia.org
This reduction is a high-pressure, high-temperature reaction that requires robust catalysts. Copper chromite is a commonly used catalyst for this transformation. nih.gov Process optimization focuses on maximizing the yield and selectivity of CHDM while minimizing byproducts. Research and patent literature describe various catalytic systems and conditions. For example, methods have been developed using a Ru/Al₂O₃ catalyst in a continuous fixed-bed reactor at pressures of 20 to 30 kg/cm ² to achieve very high conversion rates of DMT and high selectivity for DMCD in the first stage. google.com Subsequent hydrogenation of the purified DMCD yields high-purity CHDM. nih.govgoogle.com
Table 3: Example Process Conditions for DMCD Hydrogenation
| Process Step | Catalyst | Pressure | Temperature | Key Outcome |
| DMT Hydrogenation to DMCD | Ru/Al₂O₃ | 20 kg/cm ² | Not specified | 99.9% DMT conversion with 99.9% selectivity for DMCD. google.com |
| DMCD Hydrogenation to CHDM | Copper Chromite | 200-300 atm | 200-250°C | Standard industrial process for reducing the ester to a diol. nih.gov |
| DMCD Hydrogenation to CHDM | Re/AC (Rhenium on Activated Carbon) | Not specified | Not specified | Investigated for the selective hydrogenation of DMCD to CHDM. nih.gov |
Derivatives of this compound serve as precursors for the synthesis of cycloaliphatic diisocyanates, which are important monomers for producing light-stable polyurethanes. The synthesis typically begins with the hydrolysis of DMCD to 1,4-cyclohexanedicarboxylic acid (CHDA).
A documented method for producing trans-1,4-cyclohexane diisocyanate involves a multi-step process starting from trans-1,4-cyclohexanedicarboxylic acid. google.com
Acid Chloride Formation: The diacid (CHDA) is reacted with thionyl chloride to form the corresponding trans-1,4-cyclohexanedicarbonyl chloride. google.com
Curtius Rearrangement: The resulting diacyl chloride is dissolved in a solvent like toluene (B28343) and reacted with sodium azide (B81097). This forms an acyl azide intermediate which, upon heating, undergoes a Curtius rearrangement, losing nitrogen gas to form the diisocyanate. google.com
This route provides a pathway from the stable ester DMCD to a highly reactive diisocyanate monomer, expanding its utility in the synthesis of advanced polyurethane materials known for their excellent UV stability and durability. google.com
Role in Pharmaceutical and Agrochemical Intermediates
This compound is a key raw material and intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals. guidechem.com Its utility stems from its bifunctional nature and the stereochemical possibilities of its cyclohexane ring. In pharmaceutical synthesis, it serves as a building block for more complex molecules. For instance, 1,4-Cyclohexanedicarboxylic Dimethyl Ester has been utilized as a reactant in the preparation of cycloalkylamide derivatives designed as inhibitors of soluble epoxide hydrolase, an enzyme implicated in the regulation of blood pressure and inflammation. hsppharma.com
Furthermore, DMCD is a critical precursor in the scalable synthesis of tranexamic acid, an antifibrinolytic agent used to treat or prevent excessive blood loss. researchgate.net The process involves leveraging the isomerization of DMCD to obtain the desired trans-isomer, which is essential for the final drug's stereochemistry. researchgate.net This highlights the compound's importance in creating intermediates with specific spatial arrangements required for biological activity.
Polymer Modification and Performance Enhancement
The incorporation of DMCD into polymer chains is a well-established strategy for modifying material properties and enhancing performance for specific applications. It is used in the synthesis of polyester resins, polyamides, and alkyds. eastman.com
The concentration of DMCD moieties within a copolyester has a significant and predictable impact on its thermomechanical properties. Research on poly(trimethylene terephthalate) (PTT) copolyesters shows that as the content of DMCD increases from 1 to 5 mol%, the glass transition temperature (Tg) and melting temperature (Tm) tend to decrease. researchgate.net However, the thermal stability of the copolyester can be significantly enhanced, with an increase of up to 25°C compared to virgin PTT. researchgate.net
Mechanical properties are also notably improved. The addition of DMCD can simultaneously increase both the tensile strength and tensile strain of PTT. researchgate.net Specifically, tensile strength saw a maximum increase of 15% (reaching 76.5 MPa) with the incorporation of DMCD. researchgate.net The most significant improvements in both thermal stability and mechanical properties were observed at a DMCD content of 2 mol%. researchgate.net
The stereochemistry of the cyclohexane ring is another critical factor. In studies of poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD), increasing the content of the trans-isomer of the cyclohexylene unit leads to a more rigid polymer chain. researchgate.net This increased rigidity results in higher glass transition temperatures (Tg) and melting temperatures (Tm), as the trans configuration allows for better chain packing and symmetry. researchgate.net
| Property | Observation with Increasing DMCD Content | Specific Finding | Source |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Decreasing tendency | - | researchgate.net |
| Melting Temperature (Tm) | Decreasing tendency | - | researchgate.net |
| Thermal Stability | Increased | Improved by 25°C compared to virgin PTT | researchgate.net |
| Tensile Strength | Increased | Maximum increase of 15% (76.5 MPa) | researchgate.net |
| Tensile Strain | Increased | Simultaneous improvement with tensile strength | researchgate.net |
The inclusion of DMCD in copolyesters directly affects their crystallization kinetics and final microstructure. In PTT copolyesters, the effect on the crystallization rate is complex: a small amount (1 mol%) of DMCD was found to increase the rate compared to virgin PTT, while higher concentrations led to a decrease in the crystallization rate. researchgate.net
The stereochemistry of the DMCD-derived unit plays a dominant role in the polymer's ability to crystallize. An increase in the trans-isomer content of the 1,4-cyclohexylene ring enhances the crystallizability of the polymer. researchgate.net This is because the trans configuration promotes better chain packing and higher symmetry, facilitating the formation of an ordered crystalline structure. researchgate.net Consequently, as the trans content increases, the polymer can transition from a completely amorphous material to a semicrystalline one. researchgate.net X-ray diffraction (WAXD) studies confirm that the introduction of monomers derived from DMCD, such as 1,4-cyclohexanedimethanol (CHDM), can change the crystal structure of the resulting copolymers. mdpi.com
DMCD and its derivatives are valuable monomers for creating biodegradable polymers, which are sought after for resolving environmental issues caused by plastic waste. acs.org Polyesters based on 1,4-cyclohexanedicarboxylic acid (the hydrolyzed form of DMCD) are noted for preserving the compostability characteristic of linear aliphatic polyesters while offering improved physical properties. mdpi.com
The development of biodegradable aliphatic-aromatic random copolymers for sustainable packaging is a key area of research. acs.org By incorporating 1,4-cyclohexanedimethanol (CHDM), which is produced via the hydrogenation of DMCD, into the polymer backbone, materials with a balance of robust mechanical properties, biodegradability, and transparency can be achieved. acs.orgvot.plnih.gov For example, certain copolyester films containing 30–50% CHDM content demonstrated superior mechanical properties and transparency comparable to nondegradable polyethylenes. acs.org These biodegradable polymers are often synthesized through polycondensation and are designed for applications where their ability to break down into biocompatible byproducts is a primary advantage. nih.gov
Functional Applications as Plasticizers in Polymeric Compositions
Beyond its role as a monomer, this compound is used in the synthesis of plasticizers. eastman.comguidechem.com Plasticizers are additives that increase the flexibility and processability of polymeric materials. The cycloaliphatic structure of DMCD contributes unique performance attributes when incorporated into plasticizers or directly into resin formulations.
Coatings formulated with DMCD exhibit an excellent balance between hardness and flexibility, a key attribute for applications in appliance, general metal, and automotive finishes. eastman.com The inclusion of DMCD-based structures can also improve a resin's chemical resistance, stain resistance, and hydrolytic stability. eastman.com This makes it particularly suitable for waterborne polyester resins where resistance to humidity and corrosion is critical. eastman.com While traditional plasticizers are simply mixed with a polymer, the use of DMCD in polyester synthesis allows for the permanent incorporation of these flexible units into the polymer backbone, a process known as internal plasticization.
Environmental Fate and Ecotoxicological Assessments of Dimethyl 1,4 Cyclohexanedicarboxylate
Environmental Transport and Distribution Studies
The potential for Dimethyl 1,4-cyclohexanedicarboxylate to move between different environmental compartments—air, water, and soil—is governed by its fundamental physical and chemical properties. Modeling studies based on these properties provide critical insights into its likely distribution and persistence in the environment.
Soil Mobility and Adsorption Characteristics
The mobility of this compound in soil is predicted based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc). Using a structure estimation method based on molecular connectivity indices, the Koc for this compound has been estimated to be 31. According to standard classification schemes, this low Koc value suggests that this compound is expected to have very high mobility in soil. This indicates a low tendency to adsorb to soil and sediment particles, and a higher potential for leaching into groundwater. Safety data sheets corroborate this, noting that the substance will likely be mobile in the environment due to its water solubility. thermofisher.com
Volatilization Potential from Environmental Compartments
The tendency of a chemical to volatilize from water or soil surfaces is predicted by its Henry's Law constant. For this compound, the Henry's Law constant is estimated to be 9.7 x 10⁻⁸ atm-m³/mol. This estimation is derived from its vapor pressure of 4.41 x 10⁻³ mm Hg and a water solubility of 1.2 x 10⁴ mg/L. This very low Henry's Law constant indicates that the compound is essentially nonvolatile from water surfaces. Consequently, volatilization from moist soil surfaces is not considered an important environmental fate process for this compound.
Interactive Data Table: Environmental Transport Properties
| Property | Estimated Value | Source | Implication |
|---|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 31 | Model Estimation | Very high mobility in soil |
| Henry's Law Constant | 9.7 x 10⁻⁸ atm-m³/mol | Model Estimation | Essentially nonvolatile from water and moist soil |
| Vapor Pressure | 4.41 x 10⁻³ mm Hg | Model Estimation | Low volatility |
| Water Solubility | 1.2 x 10⁴ mg/L | Model Estimation | Soluble in water |
Biodegradation Pathways and Kinetics
The breakdown of this compound by microorganisms is a key factor in its environmental persistence.
Aerobic and Anaerobic Degradation Mechanisms
Based on available safety data, this compound is not considered to be readily biodegradable. thermofisher.com This suggests that its breakdown in the environment by microorganisms is a slow process. Detailed experimental studies on the specific aerobic and anaerobic degradation pathways and the kinetics (e.g., environmental half-life) of this compound were not available in the reviewed scientific literature.
Identification of Biodegradation Products
The specific metabolites and breakdown products resulting from the biodegradation of this compound have not been documented in the available literature. Based on its chemical structure, a plausible initial step in its degradation would be the hydrolysis of the two ester bonds, which would yield 1,4-cyclohexanedicarboxylic acid and methanol (B129727). However, further degradation products of these intermediates have not been identified.
Aquatic Ecotoxicity Investigations
The assessment of this compound's toxicity to aquatic life is crucial for understanding its potential ecological impact. Safety data sheets classify the compound as harmful to aquatic organisms and indicate it may cause long-term adverse effects in the aquatic environment. thermofisher.comguidechem.com However, specific, quantitative experimental data from standardized ecotoxicity tests, such as LC50 (lethal concentration for 50% of test organisms) or EC50 (effective concentration for 50% of test organisms) for representative aquatic species like fish, daphnia, or algae, were not found for this specific chemical in the reviewed sources.
Acute and Chronic Toxicity to Aquatic Organisms
The acute toxicity of this compound to various aquatic organisms has been evaluated, primarily through data from a closely related substance. These findings indicate a low to moderate level of acute toxicity in aquatic environments.
In studies with the fathead minnow (Pimephales promelas), the 96-hour lethal concentration 50 (LC50) was determined to be 23 mg/L. nist.gov For aquatic invertebrates, the 48-hour LC50 for Daphnia magna (water flea) was found to be greater than 100 mg/L. nist.gov Testing on the green algae Chlorella pyrenoidosa showed a 72-hour EC50 (median effective concentration) and a No Observed Effect Concentration (NOEC) both to be greater than 124.6 mg/L. nist.gov
Further data on microorganisms from wastewater treatment plants, based on a study of its trans-isomer, showed a No Observed Effect Concentration (NOEC) of 1000 mg/L for the inhibition of activated sludge respiration. ecetoc.org This suggests a low toxicity to the microbial populations essential for biological wastewater treatment. ecetoc.org
Currently, specific data from primary studies on the chronic toxicity of this compound to aquatic organisms are not available. However, the substance is classified as being harmful to aquatic life with long-lasting effects, which points towards a potential for chronic toxicity. cefas.co.uk
Interactive Table: Acute Ecotoxicity of this compound
| Species | Endpoint | Duration | Value (mg/L) | Data Source |
| Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 23 | Read-across nist.gov |
| Daphnia magna (Water Flea) | LC50 | 48 hours | > 100 | Read-across nist.gov |
| Chlorella pyrenoidosa (Green Algae) | EC50 | 72 hours | > 124.6 | Read-across nist.gov |
| Chlorella pyrenoidosa (Green Algae) | NOEC | 72 hours | > 124.6 | Read-across nist.gov |
| Activated Sludge Microorganisms | NOEC | 3 hours | 1000 | Read-across (trans-isomer) ecetoc.org |
Assessment of Long-Term Adverse Environmental Effects
The potential for long-term adverse effects in the aquatic environment is a key consideration for chemicals that may persist. This compound is noted to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. cefas.co.uknih.gov This assessment is largely based on its persistence and potential for chronic toxicity, even if specific long-term studies are not available. The "long-lasting effects" classification suggests that if the substance is continuously released into the environment, it could lead to negative impacts on aquatic populations over time.
Persistence and Bioaccumulation Potential in Environmental Systems
The persistence of a chemical refers to the length of time it remains in the environment before being broken down. Studies on the biodegradability of this compound showed 55% degradation over a 28-day period. nist.gov This result indicates that the substance is not readily biodegradable. nist.govcefas.co.uk Its persistence is a contributing factor to its potential for long-term environmental effects. cefas.co.uk
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding environment. The potential for a substance to bioaccumulate is often initially assessed using its n-octanol/water partition coefficient (log Pow). For this compound, the log Pow is 2.29. nist.gov This value suggests that bioaccumulation is unlikely. nist.govcefas.co.uk Safety data sheets for the substance state that it is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). researchgate.net
Interactive Table: Persistence and Bioaccumulation Data for this compound
| Parameter | Value | Interpretation | Source |
| Biodegradation | 55% in 28 days | Not readily biodegradable | nist.gov |
| Log Pow (n-octanol/water partition coefficient) | 2.29 | Bioaccumulation is unlikely | nist.gov |
Toxicological Research and Health Risk Assessment of Dimethyl 1,4 Cyclohexanedicarboxylate
Acute Toxicity Studies
Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance.
To assess the acute inhalation toxicity of Dimethyl 1,4-cyclohexanedicarboxylate, a study was conducted using Sprague-Dawley (SD) rats. kalas.or.kr In the study, groups of three male and three female rats were exposed for four hours to the test substance in a nose-only chamber at target concentrations of 1 mg/L and 5 mg/L. kalas.or.krnih.gov
During the exposure period, researchers monitored the chamber environment, measured the actual concentrations of the substance, and determined the particle size distribution of the aerosol. kalas.or.krnih.gov Following the exposure, the animals were observed for 14 days, during which clinical signs and changes in body weight were recorded. A gross pathological examination was performed after necropsy at the end of the observation period. nih.gov
The mean measured concentrations were 0.95 ± 0.02 mg/L and 4.78 ± 0.10 mg/L. kalas.or.krnih.gov The Mass Median Aerodynamic Diameter (MMAD) of the aerosol particles was 3.391 µm and 2.605 µm, respectively, with Geometric Standard Deviations (GSD) of 2.1 and 1.8. nih.gov Throughout the 14-day observation period, no abnormal clinical signs, no significant changes in body weight, and no specific gross findings were observed in any of the test animals at either concentration. kalas.or.krnih.gov Based on these results, the 4-hour lethal concentration 50 (LC50) for this compound is considered to be greater than 4.78 mg/L, suggesting low acute toxicity via the inhalation route. kalas.or.kr
Table 1: Acute Inhalation Study Parameters
Irritation and Sensitization Studies
These studies assess the potential for a substance to cause reversible inflammatory effects on the skin and eyes.
The potential for this compound to cause acute dermal irritation was investigated in a study using three young adult New Zealand White rabbits, following the OECD Test Guideline No. 404. nih.gov A 0.5 mL volume of the test substance was applied topically to the intact skin of each rabbit under a semi-occlusive patch for a duration of four hours. nih.gov
Observations for dermal reactions, such as erythema (redness) and edema (swelling), were conducted and scored at intervals up to 72 hours after the removal of the dressing. nih.gov The study found no evidence of dermal corrosion or irritation in any of the treated animals at any observation point. nih.gov Consequently, the skin irritation score was calculated as "0.00" for all animals. nih.gov Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), these results indicate that the substance is not classified as a skin irritant. nih.gov
Table 2: Dermal Irritation Study Results
Ocular irritation potential is typically evaluated using the Draize test in albino rabbits as outlined in OECD Guideline 405. This method involves applying a single dose of the test substance into the conjunctival sac of one eye, with the other eye serving as a control. The eyes are then examined at specific intervals (e.g., 1, 24, 48, and 72 hours) to assess the severity and reversibility of effects on the cornea, iris, and conjunctiva.
While a specific study report with individual scoring data for this compound was not available, safety data sheets provide a hazard classification based on such data. According to this information, this compound is classified as causing serious eye irritation.
Table 3: Ocular Irritation Classification
Genotoxicity and Mutagenicity Evaluations
Genotoxicity assays are used to detect substances that can cause damage to genetic material (DNA), potentially leading to mutations.
The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical. nih.gov The test utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, that are engineered with mutations preventing them from synthesizing an essential amino acid. nih.gov A substance is considered mutagenic if it causes the bacteria to undergo a reverse mutation, restoring their ability to grow in an amino acid-deficient medium.
In a study conducted by the National Toxicology Program, this compound was evaluated in a bacterial reverse mutation assay using Salmonella typhimurium strains TA98 and TA100, and Escherichia coli strain WP2 uvrA pKM101. nih.gov The test was performed both with and without a metabolic activation system (S9 mix). nih.gov The results showed that this compound was mutagenic. nih.gov Specifically, mutagenicity was observed in S. typhimurium strain TA98 at a concentration of 625 µ g/plate and in E. coli strain WP2 uvrA pKM101 at 2000 µ g/plate , in both cases without the addition of the S9 metabolic activation mix. nih.gov
Table 4: Bacterial Reverse Mutation Assay (Ames Test) Summary
Table of Mentioned Compounds
Occupational Exposure Pathways and Risk Mitigation Strategies
Occupational exposure to this compound can occur during its manufacture and use, primarily in the production of polyester (B1180765) resins, polyamides, alkyds, and plasticizers. cpsc.gov The main routes of exposure are inhalation of vapors or aerosols and dermal contact. tetconnect.com
Currently, no specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies. tetconnect.com In the absence of a specific OEL, general principles of good industrial hygiene should be applied. tetconnect.comoecd.org This includes using the substance in well-ventilated areas, preferably within enclosed systems, and employing local exhaust ventilation to control airborne levels. tetconnect.comoecd.org
To minimize dermal exposure, the use of appropriate personal protective equipment (PPE) is recommended. This includes chemical-resistant gloves and protective clothing. tetconnect.com Eye protection, such as safety glasses with side-shields or goggles, should be worn to prevent eye contact, as the substance is classified as an eye irritant. plasticseurope.orgactsafe.ca In situations where vapors or aerosols are generated, respiratory protection may be necessary. plasticseurope.org
General workplace safety practices, such as prohibiting smoking and the consumption of food and drink in work areas, are also crucial in minimizing exposure. resiglas.mu Regular cleaning of work surfaces and proper disposal of contaminated materials are also important components of a comprehensive risk mitigation strategy. oecd.org
Interactive Data Table: Recommended Personal Protective Equipment for this compound
| Exposure Route | Recommended PPE | Additional Information |
| Dermal | Chemical-resistant gloves, Protective clothing | Routinely wash work clothing and protective equipment to remove contaminants. tetconnect.com |
| Ocular | Safety glasses with side-shields or goggles | Conforming to EN166 or NIOSH standards. actsafe.ca |
| Inhalation | Respiratory protection (if vapors/aerosols are generated) | Use in well-ventilated areas. Good general ventilation (typically 10 air changes per hour) should be used. tetconnect.com |
Comprehensive Toxicological Profile Development
A comprehensive toxicological profile for this compound is still under development, with data gaps existing for several key endpoints.
Acute Toxicity: An acute inhalation toxicity study in rats exposed to this compound at concentrations of 0.95 mg/L and 4.78 mg/L for 4 hours resulted in no abnormal clinical signs, changes in body weight, or specific gross findings. kosha.or.krnih.gov The LC50 (lethal concentration, 50%) was determined to be greater than 5.0 mg/L, leading to its classification as "Unclassified" for acute inhalation toxicity under the Globally Harmonized System (GHS). kosha.or.krnih.gov Safety data sheets also indicate it may be harmful if swallowed.
Irritation: The compound is classified as causing serious eye irritation. actsafe.ca It is also noted as a skin irritant. tetconnect.com
Repeated-Dose Toxicity: Specific repeated-dose toxicity studies for this compound are not publicly available. However, a 90-day study on the related compound, 1,2-cyclohexanedicarboxylic acid, dinonyl ester (DINX), in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 318 mg/kg-day for males and 1670 mg/kg-day for females. resiglas.mu The effects observed at higher doses included an increase in degenerated epithelial cells in the urine of males. resiglas.mu
Genotoxicity: There is no data available to indicate that this compound or its components are mutagenic or genotoxic. tetconnect.com For the structurally similar compound Dimethyl Succinyl Succinate (B1194679), it was not found to be mutagenic in bacteria. ewg.org Standard genotoxicity testing batteries typically include an Ames test for bacterial reverse mutation, an in vitro micronucleus assay, and a mammalian cell gene mutation assay. nih.gov
Carcinogenicity: No carcinogenicity studies have been conducted on this compound. A study on the related compound DINX in rats showed an increase in thyroid follicular cell adenomas and mammary gland fibroadenomas, but the evidence suggests these are not relevant to humans. resiglas.mu Another study on cyclohexanone, a related cyclic ketone, showed marginal evidence of carcinogenic activity in rats and mice. nih.goveuropa.eu
Interactive Data Table: Summary of Available Toxicological Data for this compound and Related Compounds
| Toxicity Endpoint | Compound | Species | Route | Finding | Citation |
| Acute Inhalation Toxicity | This compound | Rat | Inhalation | LC50 > 5.0 mg/L | kosha.or.kr, nih.gov |
| Eye Irritation | This compound | N/A | N/A | Causes serious eye irritation | actsafe.ca |
| Skin Irritation | This compound | N/A | N/A | Causes skin irritation | tetconnect.com |
| Developmental Toxicity | 1,2-Cyclohexanedicarboxylic acid, dinonyl ester (DINX) | Rabbit | Oral | NOAEL = 1029 mg/kg-day | resiglas.mu |
| Repeated-Dose Toxicity (90-day) | 1,2-Cyclohexanedicarboxylic acid, dinonyl ester (DINX) | Rat | Oral | Male NOAEL = 318 mg/kg-day | resiglas.mu |
| Genotoxicity (Ames Test) | Dimethyl Succinyl Succinate | Bacteria | In vitro | Not mutagenic | ewg.org |
| Carcinogenicity | Cyclohexanone | Rat, Mouse | Oral | Marginal evidence of carcinogenicity | nih.gov, europa.eu |
Advanced Analytical and Characterization Techniques for Dimethyl 1,4 Cyclohexanedicarboxylate Research
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are fundamental in the study of DMCD, providing detailed information about its molecular structure and isomeric composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Dimethyl 1,4-cyclohexanedicarboxylate, particularly for determining the ratio of its cis and trans stereoisomers. The distinct spatial arrangement of the two methoxycarbonyl groups relative to the cyclohexane (B81311) ring in each isomer results in unique chemical environments for the ring protons and the methoxy (B1213986) protons.
In ¹H NMR spectroscopy, these differences in the chemical environment cause the protons of the cis and trans isomers to resonate at slightly different frequencies, yielding separate and distinguishable signals. The integration of the area under these characteristic peaks is directly proportional to the molar concentration of each isomer, allowing for precise quantitative analysis of the cis/trans ratio in a given sample. nih.gov For instance, the signals for the methoxy protons (-OCH₃) and the protons on the cyclohexane ring will appear as separate sets for each isomer.
Advanced NMR techniques such as Heteronuclear Single Quantum Correlation (HSQC) can provide even more detailed structural confirmation. epfl.ch By correlating proton and carbon signals, HSQC can help unambiguously assign signals to each isomer. Studies on similar substituted cyclohexanes have shown that the difference in chemical shifts between equatorial and axial protons on the same carbon (Δδeq-ax) is significantly larger when adjacent to an equatorial substituent (as is favored in the trans isomer) compared to an axial one (present in the cis isomer). epfl.ch This difference provides a robust method for identifying and quantifying the isomers.
Table 1: Representative ¹H NMR Signal Characteristics for DMCD Isomer Determination
| Isomer | Key Protons | Expected Chemical Shift (ppm) | Integration Use |
| trans | Methoxy Protons (-COOCH₃) | Distinct singlet | Quantitative Analysis |
| Ring Protons (-CH-) | Set of multiplets | Quantitative Analysis | |
| cis | Methoxy Protons (-COOCH₃) | Distinct singlet, shifted from trans | Quantitative Analysis |
| Ring Protons (-CH-) | Set of multiplets, shifted from trans | Quantitative Analysis |
Chromatographic Techniques for Purity Assessment and Byproduct Analysis
Chromatographic methods are critical for verifying the purity of this compound and for identifying and quantifying byproducts generated during its synthesis. Gas Chromatography (GC) is the most commonly cited method for purity assessment due to the compound's volatility. tcichemicals.comtcichemicals.com
In a typical GC analysis, a sample of DMCD is vaporized and passed through a column containing a stationary phase. Compounds are separated based on their boiling points and relative affinities for the stationary phase. A detector, commonly a Flame Ionization Detector (FID), then generates a signal for each separated component. The area of the DMCD peak relative to the total area of all peaks provides a quantitative measure of its purity, with supplier specifications often requiring >98.0%. tcichemicals.comtcichemicals.com
The synthesis of DMCD, typically via the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT), can lead to several byproducts. nih.govresearchgate.net Chromatographic analysis is essential for detecting these impurities, which can affect the performance of DMCD in polymerization reactions. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of the reaction's progress. chemicalbook.com
Table 2: Common Byproducts in DMCD Synthesis and Their Origin
| Byproduct Name | Chemical Formula | Origin in Synthesis |
| Dimethyl Terephthalate (DMT) | C₁₀H₁₀O₄ | Unreacted starting material from incomplete hydrogenation. |
| Methyl 4-(methoxycarbonyl)benzoate | C₁₀H₁₀O₄ | Intermediate from partial hydrogenation of the aromatic ring. |
| 1,4-Cyclohexanedimethanol (B133615) (CHDM) | C₈H₁₆O₂ | Over-hydrogenation product resulting from the reduction of ester groups. |
| Methyl 4-methylcyclohexanecarboxylate | C₉H₁₆O₂ | Product of hydrogenolysis (cleavage) of one of the ester groups. |
Rheological Studies of Polymer Melts Incorporating this compound
Rheology, the study of the flow and deformation of matter, provides critical insights into the processing behavior of polymers. When DMCD is incorporated as a comonomer into polyesters, such as poly(trimethylene terephthalate) (PTT), it significantly influences the rheological properties of the resulting polymer melt. researchgate.net
Research has shown that the addition of small amounts of DMCD (e.g., 1-5 mol%) during the polycondensation of PTT alters the polymer's characteristics. Capillary rheometry, a technique that measures the flow of a material through a die of known dimensions, has been used to examine the viscosity of these PTT-co-DMCD copolymers. researchgate.net The incorporation of the non-aromatic, flexible cyclohexane ring from DMCD into the rigid PTT backbone disrupts chain regularity and packing, which can lower the melt viscosity and affect the processing conditions.
Furthermore, the stereochemistry of the DMCD monomer is a crucial factor. Polyesters synthesized with a high content of the linear trans-DMCD isomer tend to have more regular chains that can pack efficiently, leading to semi-crystalline materials. researchgate.net In contrast, the kinked structure of the cis-DMCD isomer disrupts chain packing, resulting in amorphous polymers. researchgate.net These morphological differences directly translate to distinct rheological behaviors; the more ordered, semi-crystalline polymers typically exhibit higher melt viscosity and elasticity compared to their amorphous counterparts.
Table 3: Effect of DMCD Content on Poly(trimethylene terephthalate) (PTT) Properties
| DMCD Content (mol%) | Change in Glass Transition Temp. (Tg) | Change in Melting Temp. (Tm) | Impact on Tensile Strength |
| 0 (Virgin PTT) | Baseline | Baseline | Baseline |
| 1-5 | Decreasing trend with increased content | Decreasing trend with increased content | Simultaneously improved with tensile strain |
Data compiled from research findings on PTT-co-polyesters. researchgate.net
X-ray Diffraction (XRD) for Crystallinity and Morphological Analysis in Materials
X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular structure of materials, making it essential for analyzing polymers containing DMCD. XRD can effectively distinguish between ordered (crystalline) and disordered (amorphous) regions within a polymer. Crystalline regions produce sharp, well-defined diffraction peaks, while amorphous regions result in a broad, diffuse halo.
The isomeric structure of the DMCD monomer unit has a profound impact on the morphology and crystallinity of the final polymer. Studies on polyesters synthesized from DMCD have demonstrated that a high percentage of the trans isomer promotes crystallinity. researchgate.net The linear and symmetric geometry of the trans-1,4-cyclohexanedicarboxylate unit allows polymer chains to pack together in an orderly, repeating fashion, forming crystalline lamellae. This results in an XRD pattern with distinct, sharp peaks indicative of a semi-crystalline material.
Conversely, the bent, asymmetric geometry of the cis isomer acts as a "kink" in the polymer chain. researchgate.net This irregularity hinders the ability of the chains to align and pack closely, disrupting the formation of a crystalline lattice. Consequently, polymers synthesized with a high content of cis-DMCD are typically amorphous, which is confirmed by XRD patterns showing a broad, featureless halo.
Table 4: Influence of DMCD Isomerism on Polymer Crystallinity as Determined by XRD
| DMCD Isomer Predominance | Polymer Chain Geometry | Chain Packing Efficiency | Resulting Morphology | Expected XRD Pattern |
| High trans-isomer content | Linear, regular | High | Semi-crystalline | Sharp diffraction peaks on a broad halo |
| High cis-isomer content | Kinked, irregular | Low | Amorphous | Broad, diffuse halo with no sharp peaks |
Advanced Catalyst Characterization Techniques for DMCD Synthesis Optimization
The efficient synthesis of DMCD from DMT relies heavily on the performance of heterogeneous catalysts. Advanced surface analysis techniques are crucial for understanding catalyst properties and optimizing their activity and selectivity.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Properties
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, most importantly, the chemical and electronic state of the elements within the top few nanometers of a catalyst's surface. This is particularly valuable for optimizing the catalysts used in the hydrogenation of DMT to DMCD, such as supported nickel, ruthenium, or palladium systems. researchgate.netresearchgate.net
In catalytic hydrogenation, the activity is often linked to the presence of the active metal in its zero-valent (metallic) state (e.g., Ni⁰, Ru⁰). XPS can precisely quantify the ratio of these active metallic states to their oxidized forms (e.g., Ni²⁺, Ru⁴⁺) on the catalyst surface. For example, in studies of Ni/SiO₂ catalysts, XPS analysis revealed that the addition of a potassium fluoride (B91410) (KF) promoter increased the surface concentration of the active Ni⁰ species, which correlated with a significant improvement in both DMT conversion and selectivity to DMCD. nih.gov
XPS can also detect subtle changes in the electronic environment of the catalyst atoms caused by metal-support or metal-promoter interactions. These interactions can manifest as shifts in the core-level binding energies of the elements. By correlating these XPS-derived surface properties with catalytic performance data, researchers can gain a deeper understanding of structure-activity relationships, leading to the rational design of more efficient and selective catalysts for DMCD production.
Table 5: Application of XPS in Catalyst Characterization for DMCD Synthesis
| Catalyst System | XPS Measurement | Information Gained | Impact on Catalysis |
| Ni/SiO₂ | Ni 2p binding energy | Quantification of Ni⁰ vs. Ni²⁺ surface species | Higher Ni⁰ content correlates with higher activity and selectivity. nih.gov |
| Ru-Ni/CNT | Ru 3d, Ni 2p binding energies | Analysis of oxidation states and bimetallic interactions | Characterizes the immobilization and properties of metal nanoparticles. researchgate.net |
| Ru/Al₂O₃ | Ru 3d, Al 2p binding energies | Determination of Ru oxidation state and dispersion | Ensures the active metallic Ru species is present for hydrogenation. google.com |
Temperature-Programmed Reduction (TPR) for Reducibility and Dispersion
Temperature-Programmed Reduction (TPR) is a crucial technique for characterizing the reducibility of metal oxide precursors in heterogeneous catalysts, providing insights into the metal-support interactions and the dispersion of active metal species. In the context of this compound (DMCD) hydrogenation, TPR is employed to understand the conditions required to activate catalysts, typically by reducing metal oxides to their active metallic states.
The TPR profile of a catalyst is obtained by monitoring the consumption of a reducing gas, usually hydrogen (H₂), as the temperature of the catalyst is increased at a constant rate. wikipedia.org The resulting plot of H₂ consumption versus temperature reveals distinct reduction peaks. The temperature at which a peak occurs is indicative of the ease of reduction of a particular metal species, while the area under the peak corresponds to the amount of reducible species.
In the development of catalysts for the selective hydrogenation of DMCD to 1,4-cyclohexanedimethanol (CHDM), copper-based catalysts are often utilized. For instance, in studies involving copper-zinc-aluminum (Cu-Zn-Al) and copper-magnesium-aluminum (Cu-Mg-Al) catalysts derived from layered double hydroxide (B78521) (LDH) precursors, H₂-TPR has been instrumental. researchgate.net The analysis helps in determining the reduction temperatures necessary to form the active Cu⁰ sites responsible for the catalytic activity. The position and shape of the reduction peaks can indicate the degree of interaction between the copper species and the support, which in turn affects the catalyst's stability and performance. A lower reduction temperature generally suggests weaker metal-support interactions and more easily reducible copper oxide species.
Similarly, for bimetallic catalysts, such as Ruthenium-Rhenium (Ru-Re) supported on activated carbon (AC) used in the hydrogenation of dimethyl terephthalate to DMCD, H₂-TPR reveals how the addition of a second metal (Re) influences the reduction behavior of the primary metal (Ru). nih.govepa.gov The presence of Re can modify the reduction temperature of Ru oxides, indicating a synergistic interaction between the two metals. nih.gov This interaction can enhance the dispersion of the active metal particles and alter the electronic properties of the catalyst, ultimately affecting its activity and selectivity. nih.govepa.gov
Below is a table summarizing typical findings from H₂-TPR analysis of catalysts used in reactions involving DMCD.
| Catalyst System | Support | Key Findings from H₂-TPR |
| Cu-Zn-Al | Layered Double Hydroxide (LDH) | Provides information on the reduction temperatures required to form active Cu⁰ sites from the calcined precursor. The peak position indicates the strength of the Cu-support interaction. researchgate.net |
| Cu-Mg-Al | Layered Double Hydroxide (LDH) | Characterizes the reducibility of copper species and how the Mg and Al support influences the formation of active copper particles for DMCD hydrogenation. researchgate.net |
| Ru-Re | Activated Carbon (AC) | Shows that the addition of Re modifies the reduction profile of Ru, indicating a strong interaction between the metals which affects the overall catalytic performance. nih.govepa.gov |
| Re | Activated Carbon (AC) | Helps in understanding the reduction behavior of Rhenium oxides (ReOx) and the formation of active Re species for the hydrogenation of DMCD. researchgate.net |
Electron Microscopy (TEM, STEM-HAADF EDX) for Nanostructure and Elemental Mapping
Electron microscopy techniques are indispensable for the nanoscale characterization of catalysts, providing direct visual evidence of particle size, morphology, dispersion, and elemental composition. For catalysts involved in the hydrogenation of this compound, Transmission Electron Microscopy (TEM), Scanning Transmission Electron Microscopy (STEM) with High-Angle Annular Dark-Field (HAADF) imaging, and Energy-Dispersive X-ray Spectroscopy (EDX) are critical for establishing structure-activity relationships.
Transmission Electron Microscopy (TEM) offers high-resolution imaging of the catalyst's nanostructure. It allows for the direct measurement of metal nanoparticle sizes and their distribution on the support material. In the context of DMCD-related catalysis, TEM is used to verify that the active metal components, such as copper or ruthenium, are highly dispersed as small nanoparticles, which is often a prerequisite for high catalytic activity. researchgate.netnih.gov For example, in Cu-based catalysts derived from LDH precursors for DMCD hydrogenation, TEM images can confirm the formation of well-dispersed copper nanoparticles after reduction. researchgate.net
Scanning Transmission Electron Microscopy (STEM) , particularly in HAADF mode, provides images with contrast that is highly sensitive to the atomic number (Z-contrast) of the elements in the sample. nih.gov Heavier atoms appear brighter, making it an excellent technique for identifying and mapping the location of metal nanoparticles on a lighter support. nih.gov For bimetallic catalysts like Ru-Re/AC, STEM-HAADF can be used to visualize the distribution of both Ru and Re nanoparticles, confirming their close proximity and the formation of bimetallic clusters. nih.govepa.gov
Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with STEM, allows for elemental mapping. By scanning the electron beam across the sample, an elemental map can be generated, showing the spatial distribution of different elements within the catalyst. researchgate.net In the study of Ru-Re/AC catalysts, STEM-EDX elemental mapping has been used to confirm that Re is located in close contact with Ru, providing direct evidence for the formation of bimetallic particles. nih.govepa.gov This is crucial for understanding the synergistic effects observed in the catalyst's performance.
The combination of these electron microscopy techniques provides a comprehensive picture of the catalyst's physical and chemical makeup at the nanoscale. This information is vital for understanding how the synthesis method influences the final structure of the catalyst and how that structure dictates its performance in the hydrogenation of this compound.
The table below summarizes the application of these electron microscopy techniques in the analysis of catalysts for DMCD-related reactions.
| Technique | Information Obtained | Relevance to DMCD Catalysis Research |
| TEM | Nanoparticle size, morphology, and dispersion. researchgate.net | Confirms the presence of highly dispersed active metal nanoparticles (e.g., Cu, Ru) which is critical for high catalytic efficiency in DMCD hydrogenation. researchgate.netnih.gov |
| STEM-HAADF | Z-contrast imaging to locate heavy metal nanoparticles on a light support. nih.gov | Visualizes the distribution of metal particles (e.g., Ru, Re) and confirms the formation of bimetallic structures. nih.govepa.gov |
| EDX Mapping | Elemental composition and spatial distribution. researchgate.net | Provides direct evidence of the co-location of different metals in bimetallic catalysts, supporting the understanding of synergistic catalytic effects. nih.govepa.gov |
Computational Chemistry and Theoretical Modeling of Dimethyl 1,4 Cyclohexanedicarboxylate
Molecular Dynamics Simulations for Conformer Stability and Interconversion
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For Dimethyl 1,4-cyclohexanedicarboxylate, MD simulations are crucial for understanding the stability of its different conformers and the dynamics of their interconversion. The cyclohexane (B81311) ring is not planar and primarily exists in a stable chair conformation to minimize angular and torsional strain. libretexts.org
The stability of the conformers of this compound is determined by the spatial arrangement of the two methoxycarbonyl groups (-COOCH₃) on the cyclohexane ring. These substituents can be in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Generally, substituents prefer the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. libretexts.org
This compound exists as two geometric isomers: cis and trans.
cis-isomer: In the cis isomer, one substituent is in an axial position and the other is in an equatorial position. A ring flip results in another conformer where the axial and equatorial positions are swapped. These two chair conformers are energetically equivalent and exist in a dynamic equilibrium.
trans-isomer: The trans isomer has two possible chair conformations: a diequatorial conformer and a diaxial conformer. The conformer with both methoxycarbonyl groups in the equatorial position is significantly more stable than the conformer with both groups in the axial position due to the avoidance of steric strain. libretexts.org Consequently, the diequatorial conformer is the predominant form at equilibrium.
MD simulations can model these structures, calculate the potential energy of each conformer, and simulate the energy barriers for ring-flipping and interconversion. By simulating the system over time, researchers can determine the relative populations of each conformer at a given temperature.
Table 1: Relative Stability of this compound Conformers This table illustrates the generally accepted principles of conformational analysis for 1,4-disubstituted cyclohexanes.
| Isomer | Conformation | Substituent Positions | Relative Steric Strain | Predicted Stability |
| trans | Chair 1 | Diequatorial | Low | Most Stable |
| trans | Chair 2 | Diaxial | High | Least Stable |
| cis | Chair 1 | Axial/Equatorial | Intermediate | Moderately Stable |
| cis | Chair 2 | Equatorial/Axial | Intermediate | Moderately Stable |
Density Functional Theory (DFT) Calculations for Thermodynamic and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely applied to calculate the thermodynamic and electronic properties of molecules like this compound with high accuracy. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov
For this compound, DFT can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structures for the cis and trans isomers and their respective conformers.
Calculate Thermodynamic Properties: Compute key thermodynamic data such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each conformer. The conformer with the lowest Gibbs free energy is the most thermodynamically stable. These calculations can quantitatively confirm that the trans-diequatorial conformer is the most stable form.
Determine Electronic Properties: Calculate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.
Table 2: Representative Data from DFT Calculations for this compound Conformers This table provides a hypothetical but representative example of the type of data generated from DFT calculations, illustrating the expected energetic differences.
| Isomer & Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol) | HOMO-LUMO Gap (eV) |
| trans (diequatorial) | 0.00 (Reference) | 6.5 |
| cis (axial/equatorial) | ~1.9 | 6.4 |
| trans (diaxial) | > 4.0 | 6.3 |
Predictive Toxicology Models for Environmental and Health Risk Assessment
Predictive toxicology utilizes computational models to assess the potential toxicity of chemicals, aiming to reduce reliance on costly and time-consuming animal testing. nih.govresearchgate.net These in silico models are crucial for the environmental and health risk assessment of industrial chemicals like this compound.
The primary approach in predictive toxicology is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net The process for assessing this compound would involve:
Descriptor Calculation: The molecule's 2D and 3D structural features are converted into numerical descriptors. These include physicochemical properties (e.g., molecular weight, logP, water solubility) and topological indices that describe its size, shape, and atom connectivity.
Model Application: These descriptors are input into established QSAR models. These models are statistical algorithms trained on large databases of chemicals with known toxicological endpoints (e.g., carcinogenicity, mutagenicity, skin sensitization, aquatic toxicity).
Toxicity Prediction: The model predicts the likelihood of this compound causing a specific toxic effect by comparing its structural and electronic profile to those of known toxic or benign compounds in the training set. researchgate.net
For instance, models could predict endpoints related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). This allows for early-stage hazard identification and prioritization of chemicals for further experimental testing. researchgate.net
Reaction Pathway Modeling and Mechanism Elucidation
Computational modeling is instrumental in elucidating the reaction mechanisms and pathways involving this compound (DMCD). A key industrial process is the hydrogenation of Dimethyl terephthalate (B1205515) (DMT) to produce DMCD, which can then be further hydrogenated to 1,4-cyclohexanedimethanol (B133615) (CHDM), a valuable polyester (B1180765) monomer. researchgate.netresearchgate.net
Theoretical models, often using DFT, can map the entire reaction coordinate. This involves:
Identifying Intermediates and Transition States: Calculating the structures and energies of all potential intermediates and transition states along a proposed reaction pathway.
Calculating Activation Energies: Determining the energy barriers (activation energies) for each step of the reaction. The step with the highest energy barrier is the rate-determining step.
Evaluating Catalyst Effects: Modeling how a catalyst, such as Palladium on carbon (Pd/C) or Ruthenium on a zeolite support (Ru/HZSM-5), interacts with the reactants and lowers the activation energy, thereby increasing the reaction rate. researchgate.net
For the hydrogenation of DMT, modeling can show that the reaction proceeds via the hydrogenation of the aromatic ring to form DMCD, followed by the hydrogenation of the ester groups to yield CHDM. researchgate.net By comparing the energy profiles of different possible pathways, researchers can determine the most energetically favorable mechanism, providing insights that are critical for optimizing reaction conditions and catalyst selection to maximize the yield of the desired product. mdpi.com
Future Research Directions and Emerging Trends in Dimethyl 1,4 Cyclohexanedicarboxylate Science
Exploration of Novel Catalytic Systems for Sustainable Production
The primary industrial route to Dimethyl 1,4-cyclohexanedicarboxylate involves the hydrogenation of Dimethyl Terephthalate (B1205515) (DMT). While effective, this process traditionally requires harsh conditions, such as high pressures and temperatures, and often relies on expensive noble metal catalysts. A major trend in current research is the development of novel catalytic systems that make this process more sustainable, cost-effective, and efficient.
Future research is focused on two main fronts: improving existing catalyst families and exploring entirely new catalytic materials. For noble metal catalysts like Ruthenium (Ru) and Palladium (Pd), research is aimed at enhancing performance under milder conditions. This includes designing highly dispersed bimetallic catalysts, such as Ru-Re and Ru-Ni, supported on materials like activated carbon (AC), carbon nanotubes (CNTs), or zeolites (e.g., HZSM-5, MOR). researchgate.netcitedrive.comacs.org These supports can enhance catalyst stability and the dispersion of active metal species, leading to higher conversion rates and selectivity to DMCD at lower temperatures and pressures. researchgate.netcitedrive.com For instance, a Ru/MOR catalyst demonstrated 100% DMT conversion and over 95% selectivity to DMCD at 140°C and 6 MPa, showing excellent reusability. citedrive.com
A significant push is towards replacing noble metals with more abundant and less expensive non-precious metals like Nickel (Ni) and Copper (Cu). Research has shown that modifying Ni/SiO₂ catalysts with small amounts of KF can dramatically boost performance, achieving up to 97% selectivity for DMCD by promoting the formation of active Ni(0) species. rsc.orgresearchgate.net Furthermore, chromium-free, copper-based catalysts derived from layered double hydroxide (B78521) precursors have shown unprecedented performance in the subsequent hydrogenation of DMCD to 1,4-Cyclohexanedimethanol (B133615) (CHDM), achieving nearly 100% conversion and selectivity. rsc.org This is attributed to a synergistic effect between active Cu⁰ sites and Lewis base sites on the catalyst surface. rsc.org Another innovative approach is catalytic transfer hydrogenation, which uses a hydrogen donor like methanol (B129727) instead of high-pressure hydrogen gas, further enhancing safety and sustainability. researchgate.net
Performance of Various Catalytic Systems for DMCD Production
| Catalyst System | Support | Key Findings | Conversion/Selectivity | Reference |
|---|---|---|---|---|
| Ru/C | Activated Carbon | High conversion and selectivity under low pressure (3.0 MPa). | 99.0% conversion, 96.5% selectivity. | researchgate.net |
| Ru/MOR | Zeolite (Mordenite) | High dispersion and strong metal-support interaction lead to excellent performance and reusability. | 100% conversion, 95.1% selectivity. | citedrive.combohrium.com |
| Ru-Ni/CNT | Carbon Nanotubes | Bimetallic system shows enhanced performance due to tight immobilization and unique support properties. | 80% conversion, 95% selectivity. | acs.org |
| Ni/SiO₂ (KF modified) | Silica (B1680970) | Modification with KF significantly improves the performance of the non-precious metal catalyst. | 95% conversion, 97% selectivity. | rsc.orgresearchgate.net |
| Ru/Ni/Ni(Al)O-x | Nickel-Alumina Matrix | Confined bimetallic catalyst shows enhanced activity due to synergistic effects. | 99.3% conversion, 93.2% selectivity. | epa.gov |
Development of Advanced Polymeric Materials with Tunable Properties
This compound is a crucial building block for a variety of high-performance polyesters. A significant emerging trend is the development of advanced polymeric materials where properties can be precisely tuned for specific applications, ranging from smart packaging films to durable engineering plastics. mdpi.comresearchgate.net
This "tunability" is achieved primarily through copolyesterification. By incorporating DMCD or its derivative, 1,4-cyclohexanedimethanol (CHDM), with other diacids or diols, researchers can manipulate the polymer's molecular architecture to control its thermal and mechanical properties. For example, modifying Poly(ethylene terephthalate) (PET) with CHDM creates PETG, a copolyester known for its clarity, toughness, and lower processing temperatures. sdstate.edumdpi.com Similarly, Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) can be modified with a second diol to improve its processability while retaining high thermal stability. mdpi.com
Future research will continue to explore novel comonomers to expand the property landscape of DMCD-based polyesters. This includes synthesizing fully aliphatic polyesters by reacting CHDM with a range of linear diacids. researchgate.net Studies have shown that the length of the aliphatic diacid chain directly influences the polymer's crystallization ability and toughness; longer chains tend to yield materials with higher elongation at break. researchgate.net The introduction of bio-based comonomers, such as camphoric acid, is also a promising route to create more sustainable polyesters with modified crystallinity and flexibility. mdpi.com
Properties of Tunable Polyesters Derived from DMCD/CHDM
| Polymer | Key Monomers | Notable Properties | Potential Applications | Reference |
|---|---|---|---|---|
| PETG | Terephthalic Acid, Ethylene Glycol, CHDM | High transparency, toughness, good processability. | Packaging, 3D printing, medical devices. | sdstate.edumdpi.com |
| PCTG | Terephthalic Acid, CHDM (higher concentration than PETG) | Higher impact strength and chemical resistance than PETG. | Complex-shaped containers, high-performance films. | sdstate.edusdstate.edu |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) | 1,4-Butanediol (B3395766), 1,4-Cyclohexanedicarboxylic Acid (from DMCD) | Good gas barrier properties, comparable to PET; compostable. | Sustainable food packaging. | mdpi.com |
| Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s | trans-1,4-Cyclohexanedicarboxylic Acid, various diols (e.g., 1,3-propanediol, 1,6-hexanediol) | Properties (e.g., Tg, flexibility) can be finely tuned by changing the diol length. | Packaging films, fibers. | unibo.it |
Biotechnological Routes for this compound Synthesis
A paradigm shift in the production of chemicals is the move away from petroleum-based feedstocks towards renewable, bio-based resources. While the direct synthesis of DMCD via biotechnology is still in its nascent stages, a significant and growing research trend is the development of biocatalytic and fermentation routes to its key precursors, 1,4-Cyclohexanedicarboxylic acid (CHDA) and 1,4-cyclohexanedimethanol (CHDM). nih.govresearchgate.net
This approach aims to create a more sustainable value chain for DMCD-based polyesters. Researchers have successfully developed a two-step chemo-enzymatic strategy to produce CHDA and CHDM from biomass-derived platform chemicals like formaldehyde, crotonaldehyde, and acrylates. researchgate.net This process utilizes a proline-catalyzed cycloaddition followed by a hydrogenation or oxidation step.
More direct biotechnological pathways are also being explored. For instance, engineered alcohol oxidase enzymes are being developed to efficiently convert CHDM into 1,4-cyclohexanedicarboxaldehyde (a CHDA precursor). nih.gov Through protein engineering, the catalytic activity of these enzymes has been dramatically increased, demonstrating the potential for scalable, cell-based factory systems. nih.gov Future work will likely focus on engineering microbial pathways to produce CHDA or CHDM directly from simple sugars, which would represent a fully "green" route to these important monomers. The successful bio-production of related diacids like succinic acid provides a strong precedent for the feasibility of this approach. nih.gov
Comprehensive Structure-Reactivity Relationships for New Derivatives
To accelerate the discovery of new materials, researchers are increasingly focused on establishing comprehensive relationships between the molecular structure of DMCD derivatives and the resulting properties of the polymers. This fundamental understanding allows for the rational design of polymers with specific, predetermined characteristics, rather than relying on trial-and-error.
A key area of investigation is the role of stereochemistry. The 1,4-cyclohexane ring in both DMCD/CHDA and CHDM exists as cis and trans isomers. The ratio of these isomers has a profound impact on the polymer's properties. researchgate.net The more linear and symmetric trans isomer generally leads to higher crystallinity, higher glass transition temperatures (Tg), and increased rigidity in the final polymer. researchgate.net Conversely, the bent cis isomer disrupts chain packing, leading to more amorphous materials with lower Tg and greater flexibility. By precisely controlling the cis/trans ratio during synthesis, the thermal and mechanical properties of polyesters can be finely tuned. researchgate.netscilit.com
Future research will extend these structure-property studies to a wider range of derivatives. This includes synthesizing series of polyesters where the diol or diacid component is systematically varied and then correlating these structural changes with resulting material properties like gas permeability, mechanical behavior, and thermal stability. unibo.it This data-driven approach, combining synthesis with advanced characterization and computational modeling, will be crucial for developing the next generation of high-performance, tailor-made polyesters from DMCD.
Q & A
Basic Research Questions
Q. What are the primary synthesis methods for dimethyl 1,4-cyclohexanedicarboxylate, and how do traditional catalytic approaches compare to biocatalytic methods?
- Methodological Answer : Traditional synthesis often involves esterification of 1,4-cyclohexanedicarboxylic acid with methanol using acid catalysts (e.g., sulfuric acid) under reflux conditions. Biocatalytic methods, such as engineered alcohol oxidases, offer greener alternatives with higher stereoselectivity. For example, enzymatic cascades can reduce side reactions and improve yield compared to harsh chemical conditions .
Q. How can researchers separate and characterize cis/trans isomers of this compound?
- Methodological Answer : Isomer separation is achieved via chromatography (GC or HPLC) using chiral stationary phases. Characterization relies on spectroscopic techniques:
- NMR : Distinguish isomers by coupling constants (e.g., cis isomers show distinct values in cyclohexane rings).
- IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm) and monitor isomer-specific conformational effects.
- Mass Spectrometry : Validate molecular ion peaks (m/z 200.235) and fragmentation patterns .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer : A combination of - and C-NMR is critical for confirming ester groups and cyclohexane ring geometry. Gas chromatography-mass spectrometry (GC-MS) verifies purity and molecular weight, while differential scanning calorimetry (DSC) identifies phase transitions linked to isomer ratios. Cross-referencing with NIST spectral databases enhances accuracy .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For instance, a 2 factorial experiment can model interactions between reaction time, methanol stoichiometry, and acid catalyst concentration. Response surface methodology (RSM) further refines yield predictions and minimizes side-product formation .
Q. What computational strategies assist in predicting reaction pathways for this compound synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and energetics of esterification steps. Molecular dynamics simulations predict solvent effects on reaction rates. Tools like Gaussian or ORCA integrate with cheminformatics platforms to screen catalysts and optimize stereochemical outcomes .
Q. How can researchers resolve contradictions in literature regarding the physicochemical properties of this compound?
- Methodological Answer : Conduct a systematic literature review using databases (SciFinder, Reaxys) with controlled vocabularies (e.g., "1,4-cyclohexanedicarboxylate isomers"). Apply quality assessment criteria (e.g., experimental reproducibility, instrumentation calibration) to prioritize studies with rigorous validation. Conflicting boiling points or solubility data may arise from isomer ratios; replicate experiments under standardized conditions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, face shields) to prevent inhalation or skin contact. Implement engineering controls (e.g., closed-system reactors) for large-scale synthesis. Emergency procedures include rinsing eyes with water for 15+ minutes and consulting toxicity databases (e.g., PubChem) for first-aid guidance .
Methodological Notes
- Data Validation : Cross-check experimental results with NIST Chemistry WebBook entries for thermodynamic properties (e.g., enthalpy of formation) .
- Isomer-Specific Analysis : Always report cis/trans ratios, as they influence downstream applications (e.g., polymer crystallinity) .
- Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for ester-containing byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
